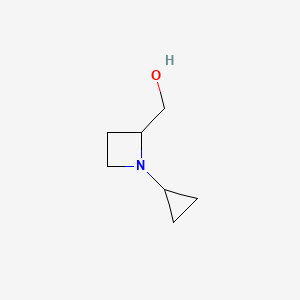

(1-Cyclopropylazetidin-2-yl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(1-Cyclopropylazetidin-2-yl)methanol” is a chemical compound with the CAS Number: 1784914-12-0 . It has a molecular weight of 127.19 and its molecular formula is C7H13NO . It is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for “(1-Cyclopropylazetidin-2-yl)methanol” is 1S/C7H13NO/c9-5-7-3-4-8(7)6-1-2-6/h6-7,9H,1-5H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule .

Chemical Reactions Analysis

While specific chemical reactions involving “(1-Cyclopropylazetidin-2-yl)methanol” are not available, methanol and its derivatives are known to participate in a variety of chemical reactions. For instance, methanol can be produced via CO2 hydrogenation .

Physical And Chemical Properties Analysis

“(1-Cyclopropylazetidin-2-yl)methanol” is a liquid at room temperature . Unfortunately, specific physical and chemical properties like boiling point, melting point, and solubility were not found in the search results.

Applications De Recherche Scientifique

Guiding the Nitrogen Nucleophile

R. Shintani, K. Moriya, and Tamio Hayashi (2011) described a palladium-catalyzed decarboxylative cyclopropanation of 2-alkylidenetrimethylene carbonates with isocyanates to form oxazolidinones of (1-aminocyclopropyl)methanols with high selectivity. This process underscores the ability to direct the site of nucleophilic attack, highlighting the synthetic utility of cyclopropyl groups in complex molecule construction Shintani et al., 2011.

Methanol Dehydrogenase Interaction

J. Frank and colleagues (1989) explored the interaction of cyclopropanol-inactivated methanol dehydrogenase, uncovering a mechanism that rejects the formation of free radicals. This study provides insight into enzyme inhibition by cyclopropane derivatives, contributing to understanding enzyme-catalyzed reactions and potential therapeutic applications Frank et al., 1989.

Methanopterin Structure Elucidation

P. van Beelen et al. (1984) elucidated the structure of methanopterin, a coenzyme involved in methanogenesis, using nuclear-magnetic-resonance techniques. Understanding the structure of such coenzymes is crucial for biochemistry, offering insights into the biochemical pathways of methanogenic organisms van Beelen et al., 1984.

Methanol's Role in Lipid Dynamics

Michael H. L. Nguyen and his team (2019) studied the impact of methanol on lipid dynamics, particularly in biological and synthetic membranes. Their findings underscore the significant influence of methanol on membrane composition and stability, which is essential for understanding cell survival and protein function in various biological contexts Nguyen et al., 2019.

Atmospheric Methanol Budget

B. Heikes and colleagues (2002) evaluated the atmospheric methanol budget, emphasizing methanol's role as a biogeochemically active compound and its influence on tropospheric photochemistry. This research is crucial for understanding the global carbon cycle and the environmental impact of volatile organic compounds Heikes et al., 2002.

Safety and Hazards

The safety information for “(1-Cyclopropylazetidin-2-yl)methanol” indicates that it has some hazards associated with it. The hazard statements include H227, H315, H319, and H335 . These codes correspond to specific hazard statements: H227 - Combustible liquid; H315 - Causes skin irritation; H319 - Causes serious eye irritation; H335 - May cause respiratory irritation .

Orientations Futures

Propriétés

IUPAC Name |

(1-cyclopropylazetidin-2-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c9-5-7-3-4-8(7)6-1-2-6/h6-7,9H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTSFLPHSPKNEFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CCC2CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Cyclopropylazetidin-2-yl)methanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((4-Chlorophenylthio)ethyl)-6,8-dimethylbenzo[D]1,3-oxazin-4-one](/img/structure/B2856934.png)

![5-Azoniaspiro[4.5]decane chloride (1:1)](/img/structure/B2856943.png)

![3-[[1-[3-(3,5-Dimethyl-1,2-oxazol-4-yl)propanoyl]piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2856945.png)

![6-Methyl-2-(3-(p-tolylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2856949.png)

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-methylbutanamide](/img/structure/B2856953.png)

![2-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-3,4-dimethoxypyridine](/img/structure/B2856956.png)